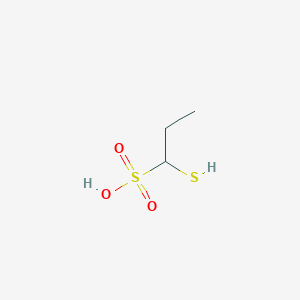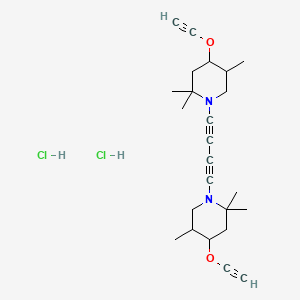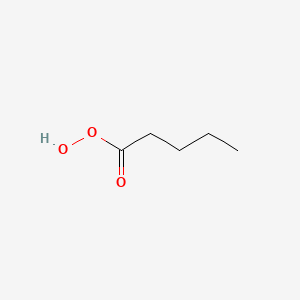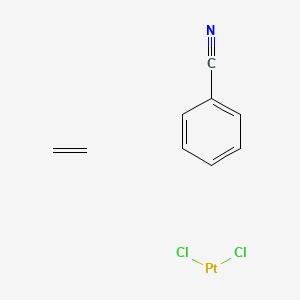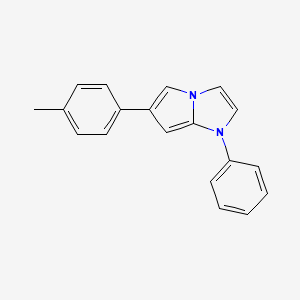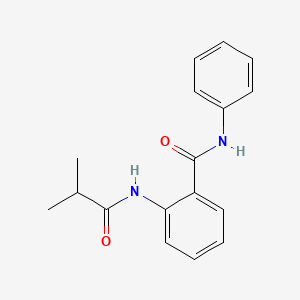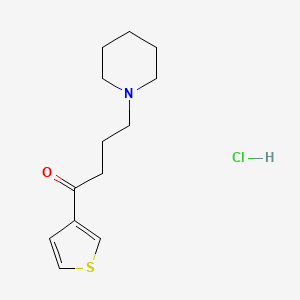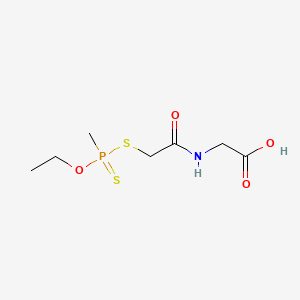
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate: is a complex organic compound that features a glycine derivative with a mercaptoacetyl group and an ester linkage to O-ethyl methylphosphonodithioate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate typically involves the following steps:
Formation of the Mercaptoacetyl Group: This step involves the reaction of glycine with a mercaptoacetylating agent, such as mercaptoacetic acid, under controlled conditions to form the mercaptoacetyl derivative of glycine.
Esterification: The mercaptoacetyl glycine is then esterified with O-ethyl methylphosphonodithioate. This reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols and acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Glycine, N-(mercaptoacetyl-, S-ester with O-ethyl methylphosphonodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or metabolic pathways.
Pathways: It may modulate pathways related to redox balance, cellular signaling, or metabolic regulation.
類似化合物との比較
Similar Compounds
Glycine, N-acetyl-, ethyl ester: A simpler ester derivative of glycine with different functional groups.
Ethyl glycinate hydrochloride: Another glycine derivative with distinct chemical properties.
特性
CAS番号 |
33932-97-7 |
|---|---|
分子式 |
C7H14NO4PS2 |
分子量 |
271.3 g/mol |
IUPAC名 |
2-[[2-[ethoxy(methyl)phosphinothioyl]sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H14NO4PS2/c1-3-12-13(2,14)15-5-6(9)8-4-7(10)11/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
CCWXMFZJFJWDEJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C)SCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


